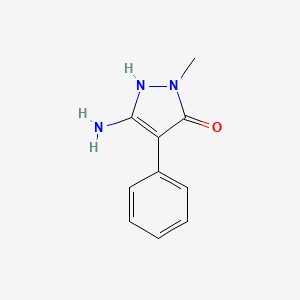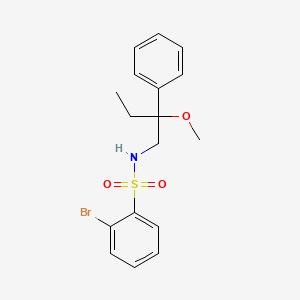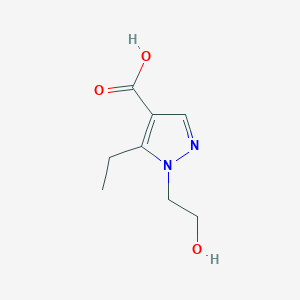
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the pyrazole family of compounds and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Wirkmechanismus
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
Biochemical and Physiological Effects:
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied and its mechanism of action is well-understood, making it a useful tool for investigating the inflammatory response.
However, there are also some limitations to the use of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments. It has been shown to have some variability in its effects depending on the cell type and experimental conditions used. In addition, it has been shown to have some off-target effects, such as inhibition of the proteasome and the induction of apoptosis.
Zukünftige Richtungen
There are several future directions for research on 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. One area of interest is its potential use in cancer treatment. Further studies are needed to investigate its efficacy in vivo and to determine the optimal dosing regimen. In addition, there is interest in developing new derivatives of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with improved potency and selectivity for COX enzymes. Finally, there is ongoing research into the role of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in the inflammatory response and its potential use as a tool for investigating the mechanisms of inflammation.
Synthesemethoden
The synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid involves several steps, including the reaction of 2-chloroacetic acid with 5-ethyl-1H-pyrazole-4-carboxylic acid to form 5-ethyl-1-(2-chloroacetyl)-1H-pyrazole-4-carboxylic acid. This intermediate is then treated with sodium hydroxide to form the final product, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. In addition, it has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
5-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-9-10(7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXFUIGYVFAUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)
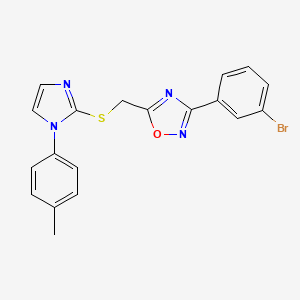
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)
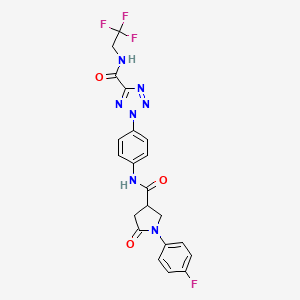
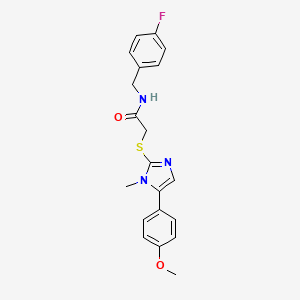
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)

![2-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2586597.png)
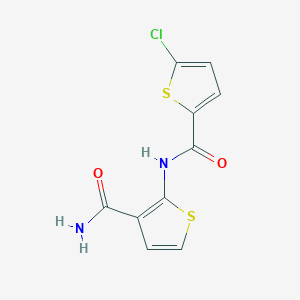
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)
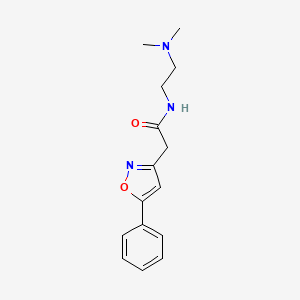
![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)
